An In-depth Technical Guide to 5-(Bromomethyl)thiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(Bromomethyl)thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Bromomethyl)thiazole, a key heterocyclic intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its significance in medicinal chemistry, particularly its role in modulating signaling pathways, and outlines critical safety information. The information is presented to support researchers and professionals in the fields of chemistry and pharmacology.
Core Properties of 5-(Bromomethyl)thiazole
5-(Bromomethyl)thiazole, identified by the CAS number 167998-61-0 , is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a reactive bromomethyl group at the 5-position makes it a valuable building block for the synthesis of a wide range of more complex molecules.[1]
Chemical and Physical Data
Quantitative data for 5-(Bromomethyl)thiazole is summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 167998-61-0 | [2] |
| Molecular Formula | C4H4BrNS | [1] |
| Molecular Weight | 178.05 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 228.6 ± 15.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of 5-(Bromomethyl)thiazole
The synthesis of 5-(Bromomethyl)thiazole can be achieved through various methods. A common and effective approach involves the bromination of 5-hydroxymethylthiazole. This reaction typically utilizes a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol: Bromination of 5-Hydroxymethylthiazole
This protocol outlines a general procedure for the synthesis of 5-(Bromomethyl)thiazole.
Materials:
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5-Hydroxymethylthiazole
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Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
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Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxymethylthiazole in an anhydrous solvent like diethyl ether or dichloromethane.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add a solution of the brominating agent (e.g., phosphorus tribromide) dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(Bromomethyl)thiazole.
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The crude product can be further purified by column chromatography on silica gel.
Logical Workflow for Synthesis:
Applications in Drug Development and Signaling Pathways
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[4] Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactive bromomethyl group of 5-(Bromomethyl)thiazole serves as a handle to introduce the thiazole moiety into larger molecules, enabling the synthesis of novel therapeutic agents.
While specific signaling pathways directly modulated by 5-(Bromomethyl)thiazole itself are not extensively documented, its derivatives are known to interact with various biological targets. The mechanism of action often involves the electrophilic bromomethyl group reacting with nucleophilic residues in enzymes or receptors.
General Signaling Pathway Involvement of Thiazole Derivatives:
Thiazole-containing compounds have been shown to inhibit key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a generalized representation of how a thiazole derivative might interfere with a cellular signaling cascade.
Safety and Handling
5-(Bromomethyl)thiazole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause severe skin burns and eye damage.[5]
Hazard and Precautionary Statements:
| GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive | Danger | H314: Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves and protective clothing.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Conclusion
5-(Bromomethyl)thiazole is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for the development of novel compounds with a wide range of biological activities. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to harness its full potential in advancing scientific discovery.
References
- 1. CAS 167998-61-0: 5-(Bromomethyl)thiazole | CymitQuimica [cymitquimica.com]
- 2. 5-Bromomethylthiazole | CAS#:167998-61-0 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 131337-65-0|5-(Bromomethyl)benzo[d]thiazole|BLD Pharm [bldpharm.com]
